Isoliquiritin

Description

This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza aspera, and other organisms with data available.

Properties

IUPAC Name |

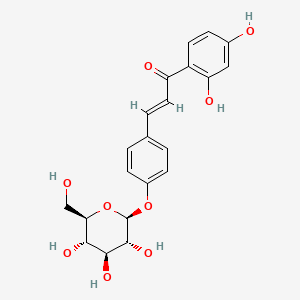

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWXJFQOCHMPCK-LXGDFETPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317746 | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-81-6, 7014-39-3 | |

| Record name | Isoliquiritin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoisoliquiritin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLIQUIRITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Isoliquiritin from Licorice Root: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoliquiritin (ISL) is a prominent flavonoid glycoside found in the root of the licorice plant (Glycyrrhiza species), a medicinal herb with a long history in traditional Chinese medicine.[1][2] Structurally, it is the 4'-O-glucoside of isoliquiritigenin. Emerging as a key bioactive compound, this compound has garnered significant scientific interest for its diverse and potent pharmacological activities.[3][4] Extensive research has demonstrated its therapeutic potential, stemming from its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[3][5][6] This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms, relevant signaling pathways, and quantitative data from key experimental studies. Detailed experimental protocols are also provided to facilitate further research and development.

Core Biological Activities and Mechanisms

This compound exerts its effects by modulating a variety of cellular signaling pathways. Its primary activities are interconnected, often involving the mitigation of oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.[3]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.[1][2] Its mechanisms primarily involve the inhibition of pro-inflammatory mediators and the activation of cellular defense systems.

Key Mechanisms:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] this compound has been shown to inhibit the activation of NF-κB.[1][8] This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, iNOS, and COX-2.[7][8][9]

-

Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense against oxidative stress.[10] this compound activates the Nrf2 signaling pathway, leading to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][8][11]

-

Suppression of MAPK and NLRP3 Pathways: this compound can restrain the mitogen-activated protein kinase (MAPK) pathway and suppress the NOD-like receptor protein 3 (NLRP3) inflammasome, both of which are crucial in orchestrating inflammatory responses.[1][2]

Anti-Cancer Activity

This compound exhibits tumor-suppressive effects across various cancer types by modulating cell viability, proliferation, apoptosis, and angiogenesis.[5][12]

Key Mechanisms:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. In non-small cell lung cancer cells (A549), it upregulates the expression of tumor suppressor proteins p53 and p21.[13] This leads to an increased Bax/Bcl-2 ratio, activating the intrinsic apoptotic pathway involving caspases.[13]

-

Cell Cycle Arrest: The compound can halt the cell cycle, preventing cancer cell proliferation. For instance, it has been shown to induce G2/M phase arrest in A549 cells.[13]

-

Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.[14][15] It achieves this by targeting the VEGF/VEGFR-2 signaling pathway, reducing VEGF expression in cancer cells and blocking VEGFR-2 kinase activity in endothelial cells.[15]

-

Suppression of Signaling Pathways: It inhibits key pro-survival pathways like PI3K/AKT/mTOR and JAK/STAT3, which are often dysregulated in cancer.[16][17]

Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | MTT Assay | Not specified, but induced apoptosis | [13] |

| T24 | Bladder Cancer | Not specified | Not specified, but induced apoptosis | [5] |

| U87 | Human Glioma | Not specified | Not specified, but induced apoptosis | [5] |

| MKN28 | Gastric Cancer | Not specified | Not specified, but inhibited proliferation | [5] |

| C4-2, LNCaP | Prostate Cancer | MTT Assay | Selectively inhibited proliferation | [16][18] |

| HeLa | Cervical Cancer | Not specified | Inhibited growth, increased ROS | [18] |

| RAW 264.7 | Macrophage | MTT Assay | ~262.8 µM |[19] |

Note: Specific IC50 values are often study-dependent. The data presented indicates demonstrated activity.

Neuroprotective Activity

This compound exhibits significant neuroprotective potential, offering protection against oxidative stress, neuroinflammation, and excitotoxicity, which are implicated in neurodegenerative diseases.[11][20][21][22]

Key Mechanisms:

-

Antioxidant Defense: It protects neuronal cells by scavenging reactive oxygen species (ROS) and enhancing the activities of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[18][20] This action is largely mediated through the activation of the Nrf2 pathway.[11]

-

Mitochondrial Protection: this compound helps maintain mitochondrial membrane potential and function, preventing the release of pro-apoptotic factors and preserving cellular ATP levels, which is critical for neuronal survival.[20][21][22]

-

Anti-Neuroinflammatory Effects: By inhibiting pathways like NF-κB and the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines in the brain, mitigating neuroinflammation.[11][21]

-

Protection Against Excitotoxicity: It protects primary cortical neurons from glutamate-induced cell death by preventing excessive intracellular calcium ([Ca2+]i) influx and subsequent mitochondrial dysfunction.[22] Studies show protective effects at concentrations between 0.5–5 µM.[22]

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its other biological effects.[18][20] It acts as both a direct free radical scavenger and an indirect antioxidant by upregulating cellular defense mechanisms.

Key Mechanisms:

-

Direct Radical Scavenging: this compound can directly neutralize harmful free radicals, including superoxide anions and hydroxyl radicals.[18]

-

Upregulation of Antioxidant Enzymes: As mentioned, its most significant antioxidant effect comes from the activation of the Nrf2 pathway, which boosts the production of a wide array of antioxidant and detoxification enzymes.[8][18][20]

Key Experimental Methodologies

The investigation of this compound's biological activities employs a range of standard cell and molecular biology techniques. Detailed protocols for the most common assays are provided below.

Cell Viability Assay (Resazurin Method)

This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, SH-SY5Y) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS). Add 10-20 µL of this solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert the resazurin.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[23][24]

Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., p-Akt, NF-κB p65, Caspase-3) in cell or tissue lysates, providing insight into signaling pathway modulation.

Protocol:

-

Sample Preparation: Culture and treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[25][26]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[26]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[26]

-

Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This compound, a bioactive flavonoid from licorice root, demonstrates a remarkable spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, neuroprotective, and antioxidant effects. Its therapeutic potential is underscored by its ability to modulate multiple critical signaling pathways, such as NF-κB, Nrf2, and PI3K/Akt. The data summarized herein provides a strong foundation for its consideration as a lead compound in drug development.

However, challenges remain. The clinical application of this compound may be limited by its low bioavailability and poor water solubility.[10][12] Future research should focus on developing novel formulations, such as nanoparticles or liposomes, to enhance its delivery and efficacy.[10][12] Furthermore, while preclinical evidence is strong, more rigorous clinical trials are necessary to validate its therapeutic benefits and establish its safety profile in humans for the treatment of inflammation-associated diseases, cancers, and neurodegenerative disorders.[2][3][27]

References

- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 2. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deanfrancispress.com [deanfrancispress.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of Isoliquiritigenin: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Renoprotective Effects Of this compound Against Cationic Bovine Serum Albumin-Induced Membranous Glomerulonephritis In Experimental Rat Model Through Its Anti-Oxidative And Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of isoliquiritigenin against cognitive impairment via suppression of synaptic dysfunction, neuronal injury, and neuroinflammation in rats with kainic acid-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perspectives on the Role of Isoliquiritigenin in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination of liquiritin, this compound and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. catalysis.com.ua [catalysis.com.ua]

- 15. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The antioxidant activity and neuroprotective mechanism of isoliquiritigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ptglab.com [ptglab.com]

- 26. docs.abcam.com [docs.abcam.com]

- 27. Efficacy of Glycicumarin and Isoliquiritigenin in Suppressing Colonic Peristalsis in Both an Animal Model and a Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Isoliquiritin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of isoliquiritin, a prominent flavonoid glycoside found in licorice root (Glycyrrhiza species). This compound and its aglycone form, isoliquiritigenin, are recognized for their significant antioxidant activities, which are attributed to both direct radical scavenging and indirect cellular mechanisms. This document collates quantitative data, details experimental protocols for key antioxidant assays, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

A notable point for researchers is that much of the available quantitative antioxidant data has been generated for isoliquiritigenin, the aglycone of this compound. In many biological systems, the glycoside this compound is hydrolyzed to isoliquiritigenin, which is then responsible for the observed activity. The data presented herein is specified for the compound tested in the cited literature.

Direct Antioxidant and Radical Scavenging Activity

This compound demonstrates direct antioxidant capacity by donating hydrogen atoms or electrons to neutralize free radicals. This activity is commonly evaluated using spectrophotometric assays such as the DPPH, ABTS, and FRAP assays.

Data Presentation: Radical Scavenging and Reducing Power

The following table summarizes the 50% inhibitory concentration (IC50) values for isoliquiritigenin in common radical scavenging assays. Lower IC50 values indicate higher antioxidant potency.

| Assay | Compound Tested | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH | Isoliquiritigenin | 19.32 ± 0.03 | Ascorbic Acid | 4.97 ± 0.03 |

| ABTS | Isoliquiritigenin | 3.72 ± 0.03 | Trolox | 2.34 ± 0.07 |

| FRAP | Isoliquiritigenin | 3.10 ± 0.00 | Trolox | 0.24 ± 0.00 |

Data derived from studies on extracts where isoliquiritigenin was a major component[1]. Values serve as an approximation of potency.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol (spectrophotometric grade)

-

Test compound (this compound/Isoliquiritigenin) dissolved in methanol at various concentrations

-

Positive control (e.g., Ascorbic Acid, Trolox)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and positive control.

-

In a 96-well microplate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol to correct for sample color.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Test compound and positive control (Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the test compound dilutions to a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6-7 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The scavenging percentage is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.

-

Test compound and standard (FeSO₄ or Trolox)

-

-

Procedure:

-

Add 20 µL of the test compound dilutions to a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation: A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram/mol of the compound[2][3].

Visualization: Radical Scavenging Assay Workflow

Cellular Antioxidant Mechanisms

Beyond direct scavenging, this compound exerts antioxidant effects within cells by reducing levels of reactive oxygen species (ROS) and modulating the activity of endogenous antioxidant enzymes.

Reduction of Intracellular Reactive Oxygen Species (ROS)

This compound has been shown to decrease the levels of intracellular ROS induced by various stressors. This is often measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Experimental Protocol: Intracellular ROS Measurement

-

Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Reagents:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

-

Test compound (this compound)

-

-

Procedure:

-

Seed cells (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and culture until they reach desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add the oxidative stress inducer to the cells (except for the negative control group).

-

Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over a period of 1-2 hours.

-

-

Analysis: The reduction in fluorescence intensity in this compound-treated cells compared to the stress-induced control indicates a decrease in intracellular ROS levels.

Modulation of Endogenous Antioxidant Enzymes

This compound can enhance the cellular defense system by increasing the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Data Presentation: Effect on Antioxidant Enzyme Activity

The following table summarizes the observed effects of this compound/isoliquiritigenin on the activity of major antioxidant enzymes in vitro.

| Enzyme | Cell Line / Model | Treatment | Observed Effect |

| SOD | Various | Oxidative Stress + this compound | Increased Activity[4] |

| CAT | Various | Oxidative Stress + this compound | Increased Activity |

| GPx | Various | Oxidative Stress + this compound | Increased Activity[5] |

Quantitative data on the fold-increase or specific activity (U/mg protein) for pure this compound is limited and highly dependent on the experimental model and stressor used.

Experimental Protocols

-

Principle: This assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (e.g., WST-1, NBT, cytochrome c). SOD in the sample competes for the superoxide radicals, inhibiting the reduction of the detector. The degree of inhibition is proportional to SOD activity. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%[6][7].

-

Procedure (Example using WST-1):

-

Prepare cell lysates from control and this compound-treated cells. Determine the total protein concentration of each lysate.

-

In a 96-well plate, add sample lysates.

-

Add the WST-1 working solution to all wells.

-

Initiate the reaction by adding the enzyme working solution (containing xanthine oxidase).

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at ~450 nm.

-

-

Calculation: % Inhibition = [(A_blank1 - A_sample) / (A_blank1 - A_blank2)] * 100 (Where blank1 is without sample/SOD, and blank2 is a background control). Activity is calculated from a standard curve using purified SOD.

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

In a UV-transparent cuvette or microplate, add phosphate buffer (50 mM, pH 7.0) and the cell lysate.

-

Initiate the reaction by adding a known concentration of H₂O₂ solution (e.g., 10-30 mM).

-

Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

-

-

Calculation: Activity (U/mg) = (ΔA240/min * Volume) / (ε * mg protein * path length) (Where ε is the molar extinction coefficient for H₂O₂, approx. 43.6 M⁻¹cm⁻¹).

-

Principle: This is an indirect, coupled assay. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored as a decrease in absorbance at 340 nm and is proportional to GPx activity[11].

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

In a 96-well plate, create a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

-

Add the cell lysate to the mixture.

-

Initiate the reaction by adding the hydroperoxide substrate (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm over several minutes.

-

-

Calculation: The rate of change in absorbance (ΔA340/min) is used to calculate enzyme activity, expressed as nmol of NADPH oxidized per minute per mg of protein.

Visualization: Cellular Antioxidant Enzyme Assay Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variation in cellular glutathione peroxidase activity in lens epithelial cells, transgenics and knockouts does not significantly change the response to H2O2 stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Changes in the Activity and Concentration of Superoxide Dismutase Isoenzymes (Cu/Zn SOD, MnSOD) in the Blood of Healthy Subjects and Patients with Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalase activity is stimulated by H2O2 in rich culture medium and is required for H2O2 resistance and adaptation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of selenium-dependent glutathione peroxidase activity enhances doxorubicin-induced apoptosis, tumour cell killing and hydroxyl radical production in human NCI/ADR-RES cancer cells despite high-level P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Effects of Isoliquiritin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoliquiritin (ISL) is a prominent flavonoid compound, specifically a chalcone glycoside, derived from the roots of licorice plants (Glycyrrhiza species), which have a long history of use in traditional medicine.[1] In recent years, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, focusing on its molecular mechanisms of action, supported by quantitative data from key preclinical studies. It details the experimental protocols used to elucidate these effects and visualizes the core signaling pathways involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial in the inflammatory response.[1] These include the inhibition of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), suppression of the NOD-like receptor protein 3 (NLRP3) inflammasome, and activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[4] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by agents like lipopolysaccharide (LPS), IκB kinase (IKK) phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB (typically the p65/p50 dimer) into the nucleus to initiate transcription of target genes.[5][6]

This compound has been shown to potently inhibit this pathway. Studies demonstrate that ISL treatment suppresses the LPS-induced phosphorylation of IKK and IκB-α.[5][6] This action prevents the degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[5][7][8] By inhibiting NF-κB activation, ISL effectively downregulates the expression of a suite of inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7][9]

Modulation of MAPK Signaling

The MAPK family of kinases, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[10] this compound has been shown to selectively inhibit the activation of these pathways. Specifically, it suppresses the phosphorylation of ERK1/2 and p38 MAPK in response to inflammatory stimuli.[6][7][11] However, its effect on JNK phosphorylation appears to be context-dependent, with some studies reporting no significant impact.[6][10] By dampening p38 and ERK activation, ISL further contributes to the reduction of pro-inflammatory cytokine production.[2][7]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated by pathogenic or sterile danger signals, triggers the activation of caspase-1.[12][13] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[14] this compound is a potent inhibitor of NLRP3 inflammasome activation.[12][13] Its inhibitory effect is stronger than that of parthenolide, a known NLRP3 inhibitor.[13] ISL has been shown to inhibit NLRP3-activated ASC oligomerization, a critical step in inflammasome assembly, and subsequent caspase-1 activation.[12][13] This leads to a marked reduction in IL-1β production.[15] This inhibitory action is independent of its effects on the TLR4/NF-κB priming step.[13] Furthermore, ISL can inhibit the constitutive activation of the inflammasome caused by NLRP3 gene mutations, as seen in cryopyrin-associated periodic syndrome (CAPS).[16]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Model System | Inflammatory Stimulus | Mediator/Marker | ISL Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS (1 µg/mL) | NO Production | 4 µM | Decreased upregulated gene expression | [4] |

| RAW 264.7 Macrophages | LPS | NO Production | Dose-dependent | Potent inhibition | [6] |

| RAW 264.7 Macrophages | LPS | PGE₂ Production | Dose-dependent | Potent inhibition | [6] |

| RAW 264.7 Macrophages | LPS | TNF-α, IL-6 Release | Dose-dependent | Reduction in release and mRNA expression | [6] |

| RAW 264.7 Macrophages | LPS | iNOS, COX-2 Protein | Concentration-dependent | Reduced expression | [6] |

| MAC-T Cells | LPS | IL-6, IL-1β, TNF-α | 2.5, 5, 10 µg/mL | Significantly reduced mRNA and protein expression | [7] |

| HK-2 Tubular Cells | LPS (2 µg/mL) | p-IκB-α, p-p65 | 50 µM, 100 µM | Inhibited phosphorylation | [5] |

| BV-2 Microglial Cells | LPS | NO, Pro-inflammatory Cytokines | Not specified | Reduced production | [11] |

| THP-1 (CAPS models) | NLRP3 mutations | IL-1β Production | Dose-dependent | Significant inhibition | [16] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | Cytotoxicity (IC₅₀) | >20 µM | Moderate cytotoxicity |[4][8] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | ISL Dosage | Key Findings | Reference |

|---|---|---|---|---|

| Mice | LPS-induced Acute Kidney Injury | 50 mg/kg (oral) | Ameliorated renal dysfunction; Inhibited p-IκB-α and p-p65 | [5] |

| Rats | Carrageenan-induced Paw Edema | Not specified | Inhibited edema formation | [17] |

| Mice | LPS-induced Acute Lung Injury | Not specified | Reduced inflammatory cell exudation and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in BALF | [14] |

| Mice | High-Fat Diet-induced Adipose Tissue Inflammation | Not specified | Markedly inhibited inflammation, IL-1β and caspase-1 production | [12][13] |

| Rats | C-BSA-induced Membranous Glomerulonephritis | 10 mg/kg/day | Ameliorated kidney dysfunction; Decreased expression of NF-κB p65, IKKβ, COX-2, iNOS, p38-MAPK, TNF-α, IL-1β, IL-8 |[9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cells (RAW 264.7) or bovine mammary epithelial cells (MAC-T) are commonly used.[4][7] They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 2.5 to 100 µM) for a specified time (e.g., 1-5 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a duration ranging from 30 minutes to 24 hours, depending on the endpoint being measured.[4][5][7]

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4]

-

Methodology:

-

Cell culture supernatant (50-100 µL) is collected after treatment.

-

An equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant in a 96-well plate.[4][8]

-

The mixture is incubated at room temperature for 10-15 minutes, protected from light.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

-

Methodology:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Samples (supernatants or standards) are added to the wells and incubated.

-

After washing, a detection antibody, also specific for the cytokine and typically biotinylated, is added.

-

A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

The reaction is stopped, and the absorbance is measured. The concentration is calculated from a standard curve.[7]

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a sample, including the phosphorylated (activated) forms of signaling proteins.

-

Methodology:

-

Cells are lysed, and total protein is extracted. Protein concentration is determined using an assay like the BCA assay.

-

Equal amounts of protein are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, IκBα, p-p38, total p38).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager. Band intensity is quantified using densitometry software.[5][7]

-

Visualizing NF-κB Translocation (Immunofluorescence)

-

Principle: This microscopy technique uses fluorescently labeled antibodies to visualize the subcellular location of a target protein.

-

Methodology:

-

Cells are grown on coverslips and subjected to the desired treatments.

-

Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

After blocking, cells are incubated with a primary antibody against the NF-κB p65 subunit.

-

Following washes, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) is applied.

-

Nuclei are counterstained with a DNA-binding dye like DAPI (blue fluorescence).

-

Coverslips are mounted on slides, and images are captured using a fluorescence microscope to observe the localization of p65 (green fluorescence) relative to the nucleus.[7][8]

-

Conclusion

This compound demonstrates significant anti-inflammatory activity through a multi-targeted mechanism. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways while also suppressing NLRP3 inflammasome activation positions it as a potent modulator of the inflammatory response.[1] The comprehensive in vitro and in vivo data highlight its efficacy in reducing the production of a wide array of pro-inflammatory mediators. These findings underscore the therapeutic potential of this compound as a drug candidate for treating a variety of inflammation-associated diseases.[1][3] However, for clinical translation, further investigations into its pharmacokinetics, bioavailability, and long-term safety profile are essential.[1]

References

- 1. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 4. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoliquiritigenin attenuates LPS-induced AKI by suppression of inflammation involving NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Renoprotective Effects Of this compound Against Cationic Bovine Serum Albumin-Induced Membranous Glomerulonephritis In Experimental Rat Model Through Its Anti-Oxidative And Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoliquiritigenin Reduces LPS-Induced Inflammation by Preventing Mitochondrial Fission in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoliquiritigenin is a potent inhibitor of NLRP3 inflammasome activation and diet-induced adipose tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Isoliquiritigenin inhibits NLRP3 inflammasome activation with CAPS mutations by suppressing caspase-1 activation and mutated NLRP3 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory effects of liquiritigenin as a consequence of the inhibition of NF-κB-dependent iNOS and proinflammatory cytokines production - PMC [pmc.ncbi.nlm.nih.gov]

Isoliquiritigenin: A Technical Whitepaper on its Neuroprotective Mechanisms and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoliquiritigenin (ISL), a chalcone flavonoid derived from the root of Glycyrrhiza uralensis (licorice), has emerged as a promising natural compound with significant neuroprotective properties.[1] Preclinical research has consistently demonstrated its efficacy in various models of neurological disorders, including traumatic brain injury, ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2][3][4][5] The therapeutic potential of ISL stems from its multifaceted mechanism of action, primarily centered on potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[6] This document provides a comprehensive technical overview of the neuroprotective effects of isoliquiritigenin, detailing its modulation of key signaling pathways, summarizing quantitative data from pivotal preclinical studies, and outlining common experimental protocols.

Core Neuroprotective Mechanisms

Isoliquiritigenin exerts its neuroprotective effects through three primary, interconnected mechanisms: mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.

-

Antioxidant Activity: Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases.[7] ISL effectively counteracts oxidative damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[8][9] Activation of Nrf2 leads to the upregulation of numerous antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), thereby reducing levels of reactive oxygen species (ROS) and protecting neurons from oxidative damage.[4][7][8][10]

-

Anti-inflammatory Activity: Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal damage in acute injuries and chronic diseases.[10][11] ISL demonstrates potent anti-inflammatory effects by inhibiting the activation of microglia and suppressing the production of pro-inflammatory mediators.[11][12] This is achieved primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[12][13][14] Consequently, ISL reduces the expression and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][10][12][15]

-

Anti-apoptotic Activity: Neuronal cell death, or apoptosis, is a final common pathway in many neurological disorders. ISL confers neuroprotection by directly modulating the apoptotic cascade. It has been shown to regulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins by increasing the expression of anti-apoptotic members like Bcl-2 and decreasing the expression of pro-apoptotic members like Bcl-2-associated X protein (Bax).[1] This action stabilizes the mitochondrial membrane, prevents the release of cytochrome c, and ultimately inhibits the activation of executioner caspases, such as caspase-3, thereby preventing programmed cell death.[1][5]

Modulation of Key Signaling Pathways

The neuroprotective effects of ISL are orchestrated through its influence on several critical intracellular signaling cascades.

Nrf2/ARE Signaling Pathway

ISL is a potent activator of the Nrf2/Antioxidant Response Element (ARE) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). ISL is thought to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[8] In the nucleus, it binds to the ARE, driving the transcription of a suite of antioxidant genes that protect the cell from oxidative stress.[8][9]

NF-κB Signaling Pathway

ISL effectively suppresses neuroinflammation by inhibiting the NF-κB pathway.[14][16] In response to inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[15] This frees the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ISL has been shown to prevent the phosphorylation of IκBα and IKK, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[14][15]

References

- 1. Isoliquiritigenin Attenuates Neuroinflammation in Traumatic Brain Injury in Young Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson's disease by promoting Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Isoliquiritin exert protective effect on telencephalon infarction injury by regulating multi-pathways in zebrafish model of ischemic stroke - Nanjing Tech University [pure.njtech.edu.cn:443]

- 5. Isoliquiritigenin Provides Protection and Attenuates Oxidative Stress-Induced Injuries via the Nrf2-ARE Signaling Pathway After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. Isoliquiritigenin attenuates lipopolysaccharide-induced cognitive impairment through antioxidant and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications [ouci.dntb.gov.ua]

- 10. Isoliquiritigenin attenuates neuroinflammation in mice model of Parkinson’s disease by promoting Nrf2/NQO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Isoliquiritigenin Confers Neuroprotection and Alleviates Amyloid-β42-Induced Neuroinflammation in Microglia by Regulating the Nrf2/NF-κB Signaling [frontiersin.org]

- 12. Isoliquiritigenin inhibits microglia-mediated neuroinflammation in models of Parkinson's disease via JNK/AKT/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The licorice flavonoid isoliquiritigenin attenuates Mycobacterium tuberculosis-induced inflammation through Notch1/NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoliquiritigenin isolated from the roots of Glycyrrhiza uralensis inhibits LPS-induced iNOS and COX-2 expression via the attenuation of NF-kappaB in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Isoliquiritin: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoliquiritin

This compound (ISL) is a prominent flavonoid, specifically a chalcone glycoside, primarily found in the roots and rhizomes of licorice plants (Glycyrrhiza species), including Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata.[1][2][3] As an active polyphenolic compound, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities.[2][3][4] These properties, which include anti-inflammatory, antioxidant, and anti-cancer effects, position this compound as a compound of high interest for therapeutic applications.[1][5][6] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, and an exploration of its interaction with key cellular signaling pathways.

Chemical Structure and Properties:

-

Molecular Formula: C21H22O9[7]

-

Molecular Weight: 418.4 g/mol [7]

-

Classification: Chalcone, beta-D-glucoside, resorcinol member[7]

Discovery and Natural Occurrence

This compound is a naturally occurring plant metabolite.[7] Its discovery is intrinsically linked to the chemical analysis of licorice root, a staple in traditional Chinese medicine for millennia.[2][3] It exists alongside other related flavonoids such as liquiritin, isoliquiritigenin, and liquiritigenin.[8][9] The concentration of this compound in its natural sources can be variable, influenced by factors like the specific plant species, geographical location, and age of the plant.[10]

Isolation and Purification Methodologies

The extraction and purification of this compound from licorice root involves a multi-step process designed to separate it from a complex mixture of other phytochemicals. Various methods have been developed and optimized to enhance yield and purity.

General Experimental Workflow

The isolation process typically follows a sequence of extraction, purification, and final crystallization. The workflow can be adapted based on the desired scale and purity of the final product.

Caption: A generalized workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: Ethanol Extraction with Mixed Resin Column Chromatography

This method, adapted from patent literature, outlines a procedure for obtaining high-purity this compound.[11]

-

Extraction:

-

Crush dried licorice root into a coarse powder.

-

Perform continuous countercurrent extraction using an aqueous ethanol solution.

-

Filter the resulting mixture to obtain the initial licorice extract.

-

-

Hydrolysis (Optional but recommended for increased yield):

-

Evaporate the ethanol from the extract.

-

Add 1 mol/L hydrochloric acid solution and heat for 2 hours for acidolysis.

-

Adjust the solution pH to 12 with sodium hydroxide for alkaline hydrolysis (2 hours).

-

Neutralize the pH back to 7 with 1 mol/L hydrochloric acid to yield the crude this compound extract.

-

-

Purification:

-

Prepare a chromatography column packed with a mixture of polyamide resin and macroporous resin (e.g., D101B or HPD-100) in a 1:1 mass ratio.[11]

-

Load the crude extract onto the column.

-

Elute sequentially with:

-

Deionized water (to remove highly polar impurities).

-

30-35% aqueous ethanol solution (to remove other flavonoids).

-

80% aqueous ethanol solution to elute the target this compound.

-

-

Collect the 80% ethanol fraction.

-

-

Recrystallization:

-

Evaporate the collected fraction to approximately 30% of its original volume.

-

Add an equal volume of deionized water and stir to induce crystallization at 20°C for 8 hours.

-

Remove the supernatant, and redissolve the crystals in anhydrous ethanol.

-

Repeat the evaporation and crystallization steps.

-

Filter the final crystals, wash with deionized water until no alcohol odor remains, and dry under reduced pressure at 60°C.

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an efficient one-step method for separating this compound and related compounds.[9]

-

Crude Extract Preparation:

-

Extract powdered licorice root with a suitable solvent (e.g., methanol/water mixture).

-

Partition the extract with ethyl acetate and evaporate to dryness.

-

-

HSCCC Separation:

-

Two-Phase Solvent System: Prepare a solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., in a 2:2:1:0.6:2 v/v ratio).[9]

-

Operation:

-

Fill the HSCCC column entirely with the stationary phase (the upper phase of the solvent system).

-

Rotate the apparatus at a set speed (e.g., 800-900 rpm).

-

Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the crude sample solution.

-

-

Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram peaks corresponding to this compound.

-

-

Purity Analysis:

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to confirm purity.

-

Identify the chemical structure using methods like Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR).[9]

-

Quantitative Data and Characterization

The efficiency of isolation protocols is determined by the yield and purity of the final product. Structural confirmation relies on spectroscopic data.

Isolation Yield and Purity

| Method | Source Material | Yield (%) | Purity (%) | Reference |

| Mixed Resin Column Chromatography | Glycyrrhiza uralensis | N/A | 97.5 - 99.1 | [11] |

| High-Speed Counter-Current Chromatography (HSCCC) | Glycyrrhiza uralensis | 0.32 | 98.3 | [9] |

| Ionic Liquids-Ultrasound Based Extraction (IL-UAE) | Licorice | 3.17 mg/g | N/A | [2] |

N/A: Data not available in the cited source.

Spectroscopic Data for Characterization

¹H-NMR (Proton Nuclear Magnetic Resonance): ¹H-NMR is crucial for the structural elucidation and quantification of this compound.

| Solvent | Frequency | Chemical Shift (δ) of Quantitative Signal | Reference |

| DMSO-d6 | 600 MHz | 8.187–8.172 ppm | [10][12] |

Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight and fragmentation pattern.

| Technique | Precursor Ion | Precursor m/z | Reference |

| LC-MS (ESI) | [M-H]⁻ | 417 | [7] |

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating multiple key cellular signaling pathways. Its anti-inflammatory and anti-cancer activities are of particular interest in drug development.

Nrf2 Signaling Pathway

This compound is a known modulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the cellular antioxidant response.[4][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[4]

Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.

VEGF/VEGFR-2 Angiogenesis Pathway

This compound has demonstrated anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2).[14] It can inhibit the expression of VEGF in cancer cells, partly by promoting the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Furthermore, molecular docking studies suggest that this compound can directly bind to the ATP-binding site of VEGFR-2, inhibiting its kinase activity and blocking downstream signaling required for endothelial cell proliferation and migration.[14]

Caption: this compound inhibits angiogenesis by suppressing VEGF and blocking VEGFR-2.

Other Key Signaling Pathways

-

PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the proliferation and metastasis of cancer cells by inhibiting this critical survival pathway.[1]

-

NF-κB Pathway: By inhibiting the nuclear translocation of NF-κB, this compound can reduce the expression of pro-inflammatory genes like TNF-α, COX-2, and iNOS.[5][15]

-

p53-Dependent Apoptosis: In non-small cell lung cancer cells, this compound, in combination with related compounds, was found to induce apoptosis by upregulating the tumor suppressor proteins p53 and p21.[8]

Conclusion

This compound stands out as a flavonoid with significant therapeutic potential, backed by a growing body of scientific evidence. The development of robust and efficient isolation protocols, from traditional chromatographic methods to modern techniques like HSCCC, has been crucial for enabling detailed pharmacological studies. Its ability to modulate multiple, interconnected signaling pathways—including those central to oxidative stress, inflammation, and cancer—makes it a compelling candidate for further investigation in drug discovery and development. Future research should focus on optimizing its bioavailability and conducting comprehensive preclinical and clinical trials to fully realize its potential as a therapeutic agent.

References

- 1. Anticancer activity of Isoliquiritigenin: biological effects and molecular mechanisms [jcps.bjmu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. deanfrancispress.com [deanfrancispress.com]

- 4. researchgate.net [researchgate.net]

- 5. Isoliquiritigenin, a potential therapeutic agent for treatment of inflammation-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C21H22O9 | CID 5318591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Combination of liquiritin, this compound and isoliquirigenin induce apoptotic cell death through upregulating p53 and p21 in the A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]

- 12. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway | PLOS One [journals.plos.org]

- 15. Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

Isoliquiritin: A Technical Guide on its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoliquiritin (ISL), a prominent flavonoid derived from the licorice root (Glycyrrhiza species), has garnered significant attention for its diverse pharmacological activities. As a bioactive chalcone, ISL modulates a multitude of cellular processes, positioning it as a compound of interest for therapeutic development. Its influence spans anti-inflammatory, antioxidant, and potent anti-cancer effects, which are orchestrated through its interaction with critical signaling pathways. This document provides a comprehensive technical overview of the molecular mechanisms governed by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to serve as a resource for the scientific and drug development community.

Core Cellular Processes and Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several key signaling cascades that are fundamental to cellular homeostasis and disease pathogenesis. Its mechanisms of action primarily involve the regulation of inflammation, oxidative stress, apoptosis, and cell proliferation.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Inflammation is a critical process in many diseases, and its regulation is a key therapeutic target. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] this compound treatment has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation of p65.[2][3] This leads to a marked reduction in the production of key inflammatory mediators.

The MAPK pathway, comprising kinases like p38, ERK, and JNK, also plays a crucial role in inflammation. ISL has been found to attenuate the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli, further contributing to its anti-inflammatory effects.[2][3]

Table 1: Quantitative Data on Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | ISL Concentration | Target | Effect | Reference |

| MAC-T | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | TNF-α, IL-1β, IL-6 mRNA | Significant decrease (P < 0.01 or P < 0.05) | [2] |

| MAC-T | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | TNF-α, IL-1β, IL-6 protein | Significant decrease (P < 0.01) | [2] |

| MAC-T | LPS (1 µg/mL) | 2.5, 5, 10 µg/mL | p-p65/p65 ratio | Dose-dependent decrease (P < 0.01) | [2] |

| MAC-T | LPS (1 µg/mL) | 5, 10 µg/mL | p-IκB/IκB ratio | Dose-dependent decrease (P < 0.01) | [2] |

| HUVEC | TNF-α (10 ng/mL) | 1, 10, 25, 50 µM | VCAM-1 Expression | Dose-dependent inhibition | [4] |

Antioxidant Activity via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like ISL, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6][7][8][9] this compound is a known activator of the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[5][6][7][8][9]

Table 2: Quantitative Data on Nrf2 Pathway Modulation by this compound

| Cell Line/Model | Condition | ISL Treatment | Target | Effect | Reference |

| HL-60 | Differentiation | Dose-dependent | Nrf2/ARE downstream genes | Statistically significant increase (P < 0.05) | [10] |

| SAH Rat Model | Subarachnoid Hemorrhage | Not specified | Nrf2 nuclear translocation | Increased expression | [11] |

Anti-cancer Activity: Proliferation, Apoptosis, and Metastasis

This compound exhibits potent anti-cancer activity across a range of malignancies by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis (migration and invasion). These effects are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.

2.3.1 Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival; it is often hyperactivated in cancer.[12] this compound has been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[12][13][14] This inhibition leads to the downregulation of downstream effectors such as P70 and Cyclin D1, resulting in cell cycle arrest and reduced proliferation.[12]

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| SKOV-3 | Ovarian | 83.2 | [15] |

| OVCAR-5 | Ovarian | 55.5 | [15] |

| ES2 | Ovarian | 40.1 | [15] |

| Hela | Cervical | 126.5 | [16] |

| 266-6 | Pancreatic Acinar | 262 (µg/ml) | [17] |

| TGP49 | Pancreatic Acinar | 389 (µg/ml) | [17] |

| TGP47 | Pancreatic Acinar | 211 (µg/ml) | [17] |

| 5637 | Bladder | ~300 | [18] |

2.3.2 Induction of Apoptosis

This compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[14][19] This shift promotes the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9, -3, -7) that execute cell death.[19][20]

Table 4: Quantitative Effects of this compound on Apoptosis and Cell Viability

| Cell Line | ISL Concentration | Treatment Time | Effect | Reference |

| SK-MEL-28 | 50 µM | 48 h | ~60% reduction in cell growth | [19] |

| SK-MEL-28 | 1, 25, 50 µM | 48 h | Dose-dependent increase in Annexin V+ cells | [19] |

| 5637 | 100, 300, 500 µM | 24 h | Sub-G1 phase increased to 15.7%, 20.0%, 27.5% | [18] |

| MDA-MB-231 | 25, 50 µM | 48 h | Increased cleaved caspase-3 and cleaved PARP | [21] |

| Hela | Not specified | 48 h | Apoptotic proportions of 9.75%, 16.43%, 20.93% | [10] |

| SW480 & HCT116 | 80 µM | 24 h | Significantly increased Bax/Bcl-2 ratio | [14] |

2.3.3 Inhibition of Metastasis

Metastasis is a hallmark of advanced cancer. This compound has been shown to suppress the migration and invasion of cancer cells.[12][22] For instance, in nasopharyngeal carcinoma cells, ISL treatment at 40 µM for 24 hours reduced the number of migrated and invaded cells to as low as 6.3% and 2.5% of the control, respectively.[22] This effect is often associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, facilitating cell movement.[22]

Key Experimental Methodologies

The following section details the protocols for key experiments commonly used to investigate the effects of this compound on cellular processes.

Cell Viability and Proliferation Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the cytotoxic or proliferative effects of compounds like ISL.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1x10³ to 5x10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[12][19]

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0-500 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).[12][19]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.[12][19]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells convert the WST-8 (in CCK-8) or MTT tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: For CCK-8, measure the absorbance directly at 450 nm. For MTT, first dissolve the formazan crystals with 100-150 µL of DMSO, then measure the absorbance at 550 nm using a microplate reader.[19]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined by plotting viability against the log of the ISL concentration.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into how ISL affects the expression and phosphorylation status of proteins in signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with ISL as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.[2][14]

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet, semi-dry, or dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bax, anti-p65) overnight at 4°C with gentle agitation. Dilutions are antibody-specific (typically 1:1000).[2][14]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species (e.g., anti-rabbit, anti-mouse) for 1 hour at room temperature.[2]

-

Detection: Wash the membrane again as in step 6. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).[14]

Transwell Migration and Invasion Assay

This assay assesses the ability of cells to move towards a chemoattractant (migration) or to move through an extracellular matrix barrier (invasion), mimicking metastasis.

Methodology:

-

Chamber Preparation: For invasion assays, coat the top of an 8-µm pore size Transwell insert with a thin layer of Matrigel (diluted 1:6 in serum-free medium) and allow it to solidify for 4-6 hours at 37°C.[12] For migration assays, no Matrigel coating is needed.[12]

-

Cell Seeding: Resuspend cells (e.g., 1x10⁵ A549 cells) in 100-200 µL of serum-free medium containing the desired concentration of ISL (e.g., 0-40 µM).[12][22] Add the cell suspension to the upper chamber of the insert.

-